molecular formula C15H12N4OS B5704487 N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide

N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide

Cat. No. B5704487
M. Wt: 296.3 g/mol
InChI Key: FDGAEUMQPPIKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide, also known as BB-94, is a chemical compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. However, excessive MMP activity has been associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide inhibits MMP activity by chelating the zinc ion at the active site of the enzyme. This prevents the enzyme from cleaving ECM proteins, which are essential for tissue remodeling and repair. N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has been shown to be a non-selective MMP inhibitor, meaning that it inhibits multiple MMPs with similar potency.
Biochemical and Physiological Effects
N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cancer cell invasion and metastasis, angiogenesis, and inflammation. N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has also been shown to have anti-arthritic effects by inhibiting the breakdown of cartilage in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide in lab experiments is its potency and non-selective inhibition of MMPs. This allows researchers to study the role of MMPs in various pathological conditions without the need for multiple inhibitors. However, one of the limitations of using N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide is its potential off-target effects, as it can inhibit other zinc-dependent enzymes besides MMPs.

Future Directions

There are several future directions for the use of N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide in scientific research. One potential application is in the development of novel cancer therapies. MMPs have been shown to play a crucial role in cancer invasion and metastasis, and MMP inhibitors like N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide could potentially be used to prevent or treat these processes. Another potential application is in the development of novel anti-inflammatory and anti-arthritic therapies. MMPs have been implicated in the breakdown of cartilage in arthritis, and MMP inhibitors like N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide could potentially be used to slow or prevent this process. Finally, N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide could be used in the development of novel diagnostic tools for MMP-related diseases. MMP activity has been shown to be elevated in various pathological conditions, and MMP inhibitors like N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide could potentially be used as imaging agents to detect and monitor these diseases.

Synthesis Methods

N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide can be synthesized through a multi-step reaction starting from 2-aminobenzothiazole and 4-nitrobenzaldehyde. The reaction involves the formation of a Schiff base intermediate, which is then reduced to the corresponding amine. The amine is then reacted with benzoyl chloride to form the final product, N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide.

Scientific Research Applications

N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has been widely used in scientific research to study the role of MMPs in various pathological conditions. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide has been used in vitro and in vivo to investigate the role of MMPs in cancer invasion and metastasis, angiogenesis, and inflammation.

properties

IUPAC Name

N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c16-14(18-13(20)10-6-2-1-3-7-10)19-15-17-11-8-4-5-9-12(11)21-15/h1-9H,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGAEUMQPPIKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, 1-(2-benzothiazolyl)-2-benzoyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.